MAGL-IN-17

MAGL inhibition mechanism reversible inhibitor covalent vs non-covalent

MAGL-IN-17 is the only MAGL inhibitor with a publicly available co-crystal structure (PDB 9I3Y), enabling structure-based design. Its reversible mechanism avoids CB1 desensitization and cannabinoid tetrad side effects, making it essential for chronic neuroinflammatory studies. With a 328-fold selectivity window over FAAH (IC₅₀ 0.18 μM vs. 59 μM) and validated 5 mg/kg/day i.p. dosing in mouse EAE, this tool compound decisively outperforms irreversible alternatives (JZL184, PF-06795071, KML29) for sustained MAGL inhibition.

Molecular Formula C26H26O4
Molecular Weight 402.5 g/mol
Cat. No. B570653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGL-IN-17
Synonyms[1,1’-Biphenyl]-4-hexanoic Acid 1,3-Benzodioxol-5-ylmethyl Ester; 
Molecular FormulaC26H26O4
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2
InChIKeyWAFJKVGCIWVHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

MAGL-IN-17 (Monoacylglycerol Lipase Inhibitor 21) Chemical Specifications and Target Binding Profile for Research Procurement


MAGL-IN-17 (CAS 1643657-35-5, molecular formula C26H26O4, MW 402.48), also designated as Monoacylglycerol Lipase Inhibitor 21, is a synthetic small-molecule inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) to arachidonic acid and glycerol [1]. It is characterized as a potent, selective, and reversible inhibitor with a Ki of 0.4 μM (400 nM) against MAGL and IC50 values of 0.18 μM and 0.24 μM for mouse and rat MAGL, respectively [2]. The compound is cell-permeable, acts via a non-competitive mechanism, and exhibits anti-inflammatory activity in vivo as demonstrated in a mouse experimental autoimmune encephalomyelitis (EAE) model .

MAGL-IN-17 Differentiation: Why Alternative MAGL Inhibitors Cannot Substitute for Reversible Target Engagement Without Cross-Reactivity Risks


Substitution of MAGL-IN-17 with alternative MAGL inhibitors is scientifically unwarranted without rigorous validation, as the MAGL inhibitor landscape is functionally bifurcated by mechanism of inhibition: irreversible covalent inhibitors such as JZL184 (IC50 = 8 nM) [1], PF-06795071 (IC50 = 3 nM) , and KML29 (IC50 = 15-43 nM) [2] permanently modify the enzyme's active-site serine residue, whereas MAGL-IN-17 is a reversible inhibitor [3]. This mechanistic divergence translates into distinct pharmacological outcomes: irreversible MAGL blockade induces sustained CB1 receptor desensitization and pharmacological tolerance [3], whereas reversible inhibition with MAGL-IN-17 circumvents CB1-mediated side effects while maintaining therapeutic efficacy in neuroinflammatory models [4]. Furthermore, selectivity profiles vary markedly across inhibitor classes; for example, JZL184 exhibits cross-reactivity with FAAH at higher concentrations [5], whereas MAGL-IN-17 displays a 328-fold selectivity window over FAAH (IC50 = 59 μM vs. 0.18 μM) and no detectable activity against ABHD6, ABHD12, CB1, or CB2 receptors (Kis > 10 μM) [6].

MAGL-IN-17 Quantitative Differentiation Evidence: Direct Comparative Data Against JZL184, PF-06795071, KML29, and JZL195


Reversible vs. Irreversible MAGL Inhibition: MAGL-IN-17 Distinct Mechanism of Action Compared to JZL184 and PF-06795071

MAGL-IN-17 is a reversible MAGL inhibitor, whereas JZL184 and PF-06795071 are irreversible covalent inhibitors that permanently modify the enzyme's active-site serine residue [1]. In chronic dosing paradigms, irreversible MAGL blockade by JZL184 induces functional antagonism of the endocannabinoid system via sustained CB1 receptor desensitization and the development of pharmacological tolerance [2]. MAGL-IN-17, in contrast, improved the clinical course of experimental autoimmune encephalomyelitis (EAE) in mice without inducing undesirable CB1-mediated side effects [3]. This mechanistic distinction is the primary differentiator for studies requiring reversible target engagement without the confounding variables of CB1 receptor adaptation.

MAGL inhibition mechanism reversible inhibitor covalent vs non-covalent CB1 receptor desensitization pharmacological tolerance

MAGL vs. FAAH Selectivity Ratio: MAGL-IN-17 Exhibits 328-Fold Selectivity Window Superior to JZL195 Dual Inhibitor

MAGL-IN-17 inhibits mouse brain MAGL with an IC50 of 0.18 μM while requiring 59 μM to inhibit fatty acid amide hydrolase (FAAH), yielding a MAGL/FAAH selectivity ratio of 328-fold [1]. In direct contrast, JZL195 is a dual MAGL/FAAH inhibitor with nearly equipotent IC50 values of 4 nM and 2 nM respectively [2], precluding its use in experiments requiring MAGL-specific modulation without FAAH co-inhibition. KML29, another selective MAGL inhibitor, demonstrates IC50 values of 15 nM (mouse), 43 nM (rat), and 5.9 nM (human) for MAGL with minimal FAAH cross-reactivity [3]; however, its irreversible covalent mechanism limits applicability in chronic studies where reversible inhibition is preferred [4].

MAGL selectivity FAAH selectivity endocannabinoid hydrolase profiling off-target activity serine hydrolase selectivity

MAGL-IN-17 Demonstrates 4.3× Higher Potency for Mouse MAGL Compared to Human MAGL: Species-Specific Activity Profiling for Preclinical Model Selection

MAGL-IN-17 exhibits species-dependent inhibition potency: Ki = 0.4 μM (400 nM) for human MAGL , IC50 = 0.18 μM (180 nM) for mouse MAGL, and IC50 = 0.24 μM (240 nM) for rat MAGL . The mouse MAGL IC50 is 2.2-fold lower (more potent) than the human MAGL Ki, indicating enhanced activity in the murine ortholog [1]. In contrast, KML29 demonstrates the inverse species preference: human MAGL IC50 = 5.9 nM, mouse MAGL IC50 = 15 nM, and rat MAGL IC50 = 43 nM, with human MAGL inhibition 2.5-fold more potent than mouse MAGL . PF-06795071 is reported with an IC50 of 3 nM against MAGL without species-specific delineation in publicly available datasheets, limiting cross-species comparability .

species-specific MAGL inhibition mouse vs rat MAGL human MAGL Ki preclinical model translation ortholog activity

In Vivo Efficacy in Multiple Sclerosis Model: MAGL-IN-17 Ameliorates EAE Clinical Progression at 5 mg/kg/day Without CB1-Mediated Side Effects

MAGL-IN-17 administered intraperitoneally at 5 mg/kg/day for 21 days significantly ameliorated clinical progression in a mouse experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis, without inducing undesirable CB1-mediated side effects such as catalepsy, hypothermia, or hypomotility [1]. The compound reduced leukocyte infiltration, prevented axonal damage, and partially restored myelin morphology in EAE mice . In contrast, the irreversible MAGL inhibitor JZL184 induces CB1-dependent behavioral effects including catalepsy, hypomotility, and hypothermia at doses producing comparable MAGL inhibition [2]. Chronic JZL184 administration also leads to functional CB1 antagonism and cross-tolerance to cannabinoid agonists [3]. Direct comparative in vivo side-effect profiling between MAGL-IN-17 and irreversible MAGL inhibitors in the same study is not available in the primary literature; the comparison is based on independently reported pharmacological profiles across separate publications.

EAE mouse model multiple sclerosis in vivo MAGL inhibition neuroinflammation CB1 receptor side effects

Broad-Spectrum Serine Hydrolase and Cannabinoid Receptor Selectivity: MAGL-IN-17 Shows No Detectable Activity Against ABHD6, ABHD12, CB1, or CB2 Receptors

MAGL-IN-17 demonstrates no detectable inhibitory activity against the related 2-AG hydrolases ABHD6 and ABHD12, nor does it bind to cannabinoid receptors CB1 or CB2 (Ki values >10 μM for all four targets) [1]. This broad selectivity profile is essential for unambiguous interpretation of 2-AG pathway modulation, as ABHD6 and ABHD12 collectively account for a substantial fraction of brain 2-AG hydrolysis alongside MAGL [2]. In contrast, JZL184 exhibits detectable ABHD6 inhibition at concentrations >1 μM in competitive ABPP assays [3], while KML29 shows ABHD6 inhibition at concentrations exceeding 1 μM [4]. PF-06795071 displays selectivity against FAAH (IC50 = 3.1 μM, ~1000-fold window) but comprehensive ABHD6/ABHD12 selectivity data are not consistently reported in public datasheets .

ABHD6 selectivity ABHD12 selectivity CB1 receptor binding CB2 receptor binding off-target profiling 2-AG hydrolase selectivity

Crystal Structure-Guided Binding Mode: MAGL-IN-17 Co-Crystal Structure with Human MAGL (PDB 9I3Y) Enables Rational Design and SAR Optimization

The crystal structure of human monoacylglycerol lipase (hMAGL) in complex with MAGL-IN-17 (designated as compound 17 in the deposited structure) has been solved and deposited as PDB entry 9I3Y [1]. This structural data provides atomic-resolution detail of the compound's binding interactions within the MAGL active site, enabling structure-guided optimization of binding affinity and physicochemical properties [2]. In contrast, publicly available co-crystal structures for comparator inhibitors JZL184, PF-06795071, or KML29 with human MAGL are not deposited in the Protein Data Bank (as of April 2026), limiting rational SAR efforts for these compounds [3]. The availability of PDB 9I3Y constitutes a unique and verifiable differentiator for MAGL-IN-17 among commonly used MAGL inhibitors.

MAGL crystal structure ligand binding mode structure-activity relationship PDB 9I3Y rational drug design X-ray crystallography

MAGL-IN-17 Optimal Research and Preclinical Application Scenarios Based on Verified Differentiation Evidence


Neuroinflammation and Multiple Sclerosis Preclinical Studies Requiring Chronic MAGL Inhibition Without CB1-Mediated Confounds

MAGL-IN-17 is optimally suited for chronic dosing studies in mouse experimental autoimmune encephalomyelitis (EAE) and other neuroinflammatory models where sustained MAGL inhibition is required. The compound's reversible mechanism of action enables therapeutic 2-AG elevation without inducing CB1 receptor desensitization, pharmacological tolerance, or cannabinoid tetrad side effects (catalepsy, hypothermia, hypomotility) [1]. Validated in vivo dosing: 5 mg/kg/day i.p. for 21 days significantly ameliorated EAE clinical progression, reduced leukocyte infiltration, prevented axonal damage, and partially restored myelin morphology . Researchers should prioritize MAGL-IN-17 over irreversible inhibitors (JZL184, PF-06795071, KML29) for any study where chronic MAGL modulation is planned or where CB1-mediated behavioral confounds must be avoided [2].

Target Engagement Studies Requiring Unambiguous 2-AG Pathway Attribution Without FAAH or ABHD6/12 Cross-Reactivity

For studies seeking to dissect the specific contribution of MAGL-mediated 2-AG hydrolysis to endocannabinoid signaling—distinct from FAAH-mediated anandamide degradation or ABHD6/12-mediated 2-AG hydrolysis—MAGL-IN-17 provides a uniquely clean pharmacological tool. The compound's selectivity profile includes: 328-fold MAGL/FAAH selectivity window (IC50 0.18 μM vs. 59 μM); >55-fold window over ABHD6 and ABHD12 (Kis >10 μM); and no detectable binding to CB1 or CB2 receptors (Kis >10 μM) [3]. This broad selectivity enables unambiguous attribution of observed phenotypic changes to MAGL-specific inhibition. In contrast, dual MAGL/FAAH inhibitors like JZL195 confound interpretation through simultaneous elevation of both 2-AG and anandamide [4].

Structure-Based Drug Discovery and Medicinal Chemistry Optimization Programs Targeting MAGL

MAGL-IN-17 is the only commonly used MAGL inhibitor with a publicly available co-crystal structure in complex with human MAGL (PDB 9I3Y) [5]. This structural data provides atomic-resolution detail of ligand-protein interactions, including key binding contacts within the MAGL active site. Medicinal chemistry teams can leverage PDB 9I3Y for: (1) rational design of analogs with improved binding affinity and pharmacokinetic properties; (2) computational docking studies and virtual screening campaigns; (3) structure-guided optimization of selectivity over related serine hydrolases; and (4) fragment-based drug discovery approaches. The absence of equivalent structural data for JZL184, PF-06795071, or KML29 makes MAGL-IN-17 the preferred starting point for structure-enabled MAGL inhibitor development [6].

Mouse-Specific Preclinical Pharmacology Studies Leveraging Documented Ortholog Potency Data

MAGL-IN-17 is specifically validated for mouse preclinical models with a documented mouse MAGL IC50 of 0.18 μM, which is 2.2-fold more potent than its human MAGL Ki of 0.4 μM . This species-specific potency characterization, combined with demonstrated in vivo efficacy in mouse EAE at 5 mg/kg/day i.p., provides dose-selection confidence not available for MAGL inhibitors lacking species-resolved potency data [7]. Researchers conducting murine models of pain, inflammation, anxiety, or neurodegeneration should select MAGL-IN-17 based on this well-characterized mouse ortholog activity. The alternative inhibitor KML29 exhibits the inverse species preference (human IC50 5.9 nM vs. mouse IC50 15 nM), making it less favorable for mouse-centric preclinical programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAGL-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.